molecular formula C18H14N4OS B3200998 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1019096-77-5

1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B3200998
CAS No.: 1019096-77-5
M. Wt: 334.4 g/mol
InChI Key: MQHPTDKKICLGTP-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to a naphthalene-substituted thiazole ring. The naphthalene moiety likely enhances hydrophobic interactions with biological targets, while the thiazole and pyrazole rings contribute to π-π stacking and hydrogen bonding .

Properties

IUPAC Name

2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-22-16(8-9-19-22)17(23)21-18-20-15(11-24-18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHPTDKKICLGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a thiazole-bearing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological profiles, including anticancer, anticonvulsant, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The molecular structure of This compound can be represented as follows:

C14H12N4S\text{C}_{14}\text{H}_{12}\text{N}_4\text{S}

This compound consists of a pyrazole ring, a thiazole moiety, and a naphthalene substituent, contributing to its biological activity through various mechanisms.

1. Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring is crucial for enhancing cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
1A-4311.61Induction of apoptosis
2Jurkat1.98Inhibition of Bcl-2

In one study, a related thiazole compound demonstrated an IC50 value lower than that of doxorubicin against both A-431 and Jurkat cell lines, indicating its potential as an effective anticancer agent .

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. For example, a related compound containing a thiazole moiety displayed significant anticonvulsant activity in PTZ-induced seizure models.

CompoundModel UsedED50 (mg/kg)Protection Rate (%)
1PTZ10100
2Electroshock2080

The SAR analysis indicated that modifications in the phenyl ring could enhance the anticonvulsant effects, suggesting that This compound might also exhibit similar properties .

3. Anti-inflammatory Activity

Thiazoles have been reported to possess anti-inflammatory properties as well. Compounds with thiazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications in the thiazole structure significantly increased cytotoxicity.

Study on Anticonvulsant Activity

Another study focused on the anticonvulsant effects of thiazole derivatives, demonstrating that specific substitutions on the thiazole ring enhanced efficacy in seizure models. The findings highlighted the potential of these compounds as therapeutic agents for epilepsy .

Comparison with Similar Compounds

Key Research Findings and Implications

Structural-Activity Relationships: The naphthalene-thiazole motif in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life due to increased lipophilicity, though this requires experimental validation. Benzimidazole and sulfonamide substituents in analogs demonstrate that minor structural changes can shift activity from antimicrobial to antiviral or receptor-modulating effects .

Synthesis Optimization: Yields for similar compounds range from 60–77%, with coupling reactions (e.g., EDCI/HOBt) offering reliable amide bond formation. Recrystallization from ethanol or acetonitrile is common for purification .

Unresolved Questions :

  • The target compound’s exact biological targets (e.g., bacterial enzymes vs. viral polymerases) remain uncharacterized in the provided evidence.
  • Comparative toxicity profiles and pharmacokinetic data (e.g., bioavailability, metabolic stability) are lacking but critical for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

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